3,5-Dibenzyloxybenzoic acid, benzyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 3,5-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O4/c29-28(32-21-24-14-8-3-9-15-24)25-16-26(30-19-22-10-4-1-5-11-22)18-27(17-25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXLXTVMPQVSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340270 | |
| Record name | Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50513-72-9 | |
| Record name | Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Dibenzyloxybenzoic acid, benzyl ester IUPAC name and synonyms
An In-depth Technical Guide to Benzyl 3,5-bis(benzyloxy)benzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of Benzyl 3,5-bis(benzyloxy)benzoate, a key organic compound. The document details its formal nomenclature, chemical and physical properties, and established synthesis protocols. It further explores the compound's spectroscopic profile for analytical characterization and discusses its current and potential applications, particularly within the realms of chemical synthesis and pharmaceutical research. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule.
Nomenclature and Chemical Identity
The precise identification of a chemical compound is foundational for all scientific communication, research, and regulatory compliance. This section delineates the formal naming conventions and identifiers for the topic compound.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzyl 3,5-bis(phenylmethoxy)benzoate . This systematic name accurately describes the molecular structure, identifying the benzyl ester of a benzoic acid that is substituted at the 3rd and 5th positions with benzyloxy groups.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | benzyl 3,5-bis(phenylmethoxy)benzoate | PubChem |
| CAS Number | 50513-72-9 | PubChem |
| Molecular Formula | C₂₈H₂₄O₄ | PubChem |
| InChI Key | LJXLXTVMPQVSQK-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | PubChem |
In literature and commercial catalogs, this compound is also known by several synonyms, which include:
-
3,5-Dibenzyloxybenzoic acid, benzyl ester
-
benzyl 3,5-dibenzyloxybenzoate
-
Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester
The consistent use of the IUPAC name or the CAS number is recommended to avoid ambiguity in research and reporting.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings, informing decisions on solvent selection, reaction conditions, and purification methods.
Physical and Chemical Properties
Benzyl 3,5-bis(benzyloxy)benzoate is a complex organic ester. Its properties are largely dictated by the three benzyl groups and the central benzoate core, resulting in a high molecular weight and significant nonpolar character.
Table 2: Physicochemical Properties of Benzyl 3,5-bis(benzyloxy)benzoate
| Property | Value | Notes / Source |
| Molecular Weight | 424.5 g/mol | Computed by PubChem |
| XLogP3-AA | 6.2 | A computed measure of hydrophobicity (octanol-water partition coefficient) |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs |
| Rotatable Bond Count | 8 | Computed by Cactvs |
Experimental data on properties such as melting point and boiling point are not widely published, likely due to the compound's primary role as a synthetic intermediate rather than a final product. However, its high molecular weight and aromatic nature suggest it is a solid at room temperature with a high boiling point.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The key characteristic signatures for benzyl 3,5-bis(benzyloxy)benzoate are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be complex due to the presence of three distinct benzyl groups and the central benzene ring. Key expected signals include:
-
A multiplet between δ 7.2-7.5 ppm integrating to 15H, corresponding to the aromatic protons of the three phenyl groups.
-
A singlet around δ 5.3 ppm integrating to 2H for the methylene protons (CH₂) of the benzyl ester.
-
A singlet around δ 5.1 ppm integrating to 4H for the methylene protons (CH₂) of the two benzyloxy ether groups.
-
Signals for the protons on the central benzoate ring, which would appear as distinct singlets or doublets in the aromatic region.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton. Expected signals would include:
-
A peak around δ 165-166 ppm for the carbonyl carbon (C=O) of the ester.
-
Multiple signals in the δ 127-138 ppm range for the aromatic carbons.
-
A signal around δ 70 ppm for the ether methylene carbons (O-CH₂).
-
A signal around δ 67 ppm for the ester methylene carbon (O-CH₂).
-
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. For this molecule, the most prominent absorption bands would be:
-
A strong C=O stretching band for the ester group, typically found around 1715-1730 cm⁻¹.
-
C-O stretching bands for the ester and ether linkages in the 1100-1300 cm⁻¹ region.
-
C-H stretching bands for the aromatic rings just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For benzyl 3,5-bis(benzyloxy)benzoate, the molecular ion peak [M]⁺ would be observed at m/z = 424.5. Common fragments would correspond to the loss of benzyl (m/z = 91) and benzyloxy (m/z = 107) groups.
Synthesis and Purification
The synthesis of benzyl 3,5-bis(benzyloxy)benzoate is typically achieved through a multi-step process starting from commercially available precursors. The most logical and field-proven approach involves the protection of hydroxyl groups followed by esterification.
Synthetic Strategy: A Self-Validating Protocol
The core logic of this synthesis is to first protect the reactive phenolic hydroxyl groups of a starting material like 3,5-dihydroxybenzoic acid before performing the esterification. This prevents unwanted side reactions. The use of benzyl groups as protecting agents is advantageous as they are stable under a wide range of conditions but can be removed later by hydrogenolysis if the free hydroxyls are needed for subsequent steps.
The synthesis can be broken down into two primary stages:
-
Benzylation (Protection): The two phenolic hydroxyl groups of a 3,5-dihydroxybenzoic acid derivative are converted to benzyl ethers.
-
Esterification: The carboxylic acid group is converted to a benzyl ester.
A common route involves first esterifying the starting acid and then performing the double benzylation.[1][2]
Experimental Protocol
Materials:
-
3,5-Dihydroxybenzoic acid
-
Benzyl bromide or Benzyl chloride[1][]
-
Ethanol (or Methanol)
-
Sulfuric acid (catalytic amount)
-
Potassium carbonate (K₂CO₃) or another suitable base[1]
-
Acetone or DMF (solvent)
Step-by-Step Methodology:
Part A: Esterification of 3,5-Dihydroxybenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in an excess of ethanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material. This process forms ethyl 3,5-dihydroxybenzoate.
-
Work-up: Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Part B: Benzylation of Ethyl 3,5-dihydroxybenzoate
-
Reaction Setup: Dissolve the ethyl 3,5-dihydroxybenzoate from Part A in a polar aprotic solvent such as acetone or DMF.
-
Addition of Reagents: Add an excess of potassium carbonate (as a base) and at least two equivalents of benzyl bromide.
-
Reflux: Heat the mixture to reflux for several hours to overnight. The reaction progress should be monitored by TLC. This step forms ethyl 3,5-bis(benzyloxy)benzoate.
-
Work-up: After cooling, filter off the inorganic salts and evaporate the solvent. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry and concentrate the organic layer. Purify the crude product by column chromatography.
Part C: Transesterification to Benzyl Ester (Optional Route) or Direct Benzylation/Esterification An alternative and more direct synthesis involves the reaction of 3,5-bis(benzyloxy)benzoic acid with benzyl bromide. 3,5-bis(benzyloxy)benzoic acid itself can be prepared by the hydrolysis of the ethyl ester produced in Part B.[2][4]
-
Hydrolysis (if needed): Hydrolyze ethyl 3,5-bis(benzyloxy)benzoate using a base like NaOH in an ethanol/water mixture, followed by acidification to yield 3,5-bis(benzyloxy)benzoic acid.[4]
-
Final Esterification: Dissolve 3,5-bis(benzyloxy)benzoic acid in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃), and one equivalent of benzyl bromide. Heat the reaction to completion.
-
Final Purification: Perform an aqueous work-up and purify the final product, benzyl 3,5-bis(benzyloxy)benzoate, by column chromatography or recrystallization.
Synthesis Workflow Diagram
The following diagram illustrates the primary synthetic pathway.
Caption: Synthetic pathway from 3,5-dihydroxybenzoic acid.
Applications and Research Context
While not a widely used end-product itself, benzyl 3,5-bis(benzyloxy)benzoate serves as a valuable intermediate in organic synthesis and is relevant in the context of pharmaceutical research.
Intermediate in Chemical Synthesis
The primary application of this compound is as a protected building block. The three benzyl groups can be selectively removed under different conditions, providing a versatile scaffold for constructing more complex molecules. For instance, it has been used as a precursor in the synthesis of 3,5-Dibenzyloxybenzaldehyde.[] The related acid, 3,5-bis(benzyloxy)benzoic acid, is a key component in the synthesis of dendrimers and luminescent lanthanide coordination complexes, highlighting the utility of this structural motif in materials science.[4]
Pharmaceutical Relevance
Benzyl 3,5-bis(benzyloxy)benzoate is documented as a known impurity of Terbutaline, a β-adrenergic receptor agonist used as a bronchodilator to treat asthma.[] The synthesis and characterization of such impurities are crucial for drug safety and quality control, as regulatory agencies require a thorough understanding of any potential contaminants in active pharmaceutical ingredients (APIs).
Furthermore, the general class of benzyl and benzoyl benzoic acid derivatives has been investigated for antimicrobial activity. These compounds can act as inhibitors of the interaction between bacterial RNA polymerase (RNAP) and its sigma (σ) factor, a validated target for antibiotic development.[5] While this specific molecule has not been highlighted as a lead compound, its structure fits the general pharmacophore, suggesting its potential as a scaffold for developing novel antibacterial agents.
The simpler ester, benzyl benzoate, has a long history of use as a topical medication for treating scabies and lice and as a pediculicide in veterinary medicine.[6][7] It is also used as a solvent, plasticizer, and fragrance fixative.[6][7][8] This demonstrates the broad utility of the benzyl benzoate core in pharmaceutical and commercial applications.
Safety and Handling
-
General Handling: Use standard laboratory safety practices, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Inhalation/Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, wash thoroughly with water.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Given its classification as a complex aromatic ester, it should be handled with the care afforded to novel research chemicals whose toxicological properties have not been fully investigated.
References
-
PubChem. (n.d.). 3,5-Dibenzyloxybenzoic acid, benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]
- European Journal of Organic Chemistry. (2008).
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-bis(benzyloxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
LookChem. (n.d.). BENZYL BENZOATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl benzoate. Retrieved from [Link]
-
NIST. (n.d.). Benzyl Benzoate. NIST WebBook. Retrieved from [Link]
-
Moreno-Fuquen, R., et al. (n.d.). 3,5-Bis(benzyloxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102675075B - Preparation method of 3, 5-resacetophenone.
-
Organic Syntheses. (n.d.). benzyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 3,5-Bis(benzyloxy)benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
CD Formulation. (n.d.). Benzyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). RU2573976C2 - Use of benzyl benzoate for new purpose as antimycotic agent, producing and using antimycotic pharmaceutical compositions.
-
J-GLOBAL. (n.d.). 3,5-Diaminobenzoic acid 3,4,5-tris(pentyloxy)benzyl ester. Retrieved from [Link]
-
Ma, C., et al. (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 4. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 7. Benzyl Benzoate - CD Formulation [formulationbio.com]
- 8. atamankimya.com [atamankimya.com]
3,5-Dibenzyloxybenzoic acid, benzyl ester molecular formula and weight
This technical guide provides a comprehensive analysis of 3,5-Dibenzyloxybenzoic acid, benzyl ester , a critical intermediate in the synthesis of Fréchet-type poly(benzyl ether) dendrimers and a known impurity in the manufacturing of specific bronchodilators.
Molecular Identity, Synthesis, and Dendritic Applications[1]
Executive Summary
3,5-Dibenzyloxybenzoic acid, benzyl ester (CAS: 50513-72-9) is a high-purity aromatic ester utilized primarily as a "Generation 1" (G1) protected dendron in the convergent synthesis of dendritic macromolecules. Its structure features a benzoate core protected by a benzyl ester, with two benzyloxy ether wings that serve as branching points for subsequent generations. Beyond materials science, it is monitored as a process-related impurity in the synthesis of pharmaceutical agents such as Terbutaline.
Chemical Identity & Physicochemical Properties
The following table consolidates the core molecular data for verification and stoichiometry calculations.
Table 1: Chemical Identity Specifications
| Property | Specification |
| Chemical Name | Benzyl 3,5-bis(benzyloxy)benzoate |
| Common Synonyms | 3,5-Dibenzyloxybenzoic acid benzyl ester; Fréchet G1-Ester |
| CAS Number | 50513-72-9 |
| Molecular Formula | C₂₈H₂₄O₄ |
| Molecular Weight | 424.49 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CH₂Cl₂, THF, Acetone, DMF; Insoluble in Water |
| SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Synthetic Pathways & Experimental Protocol
The synthesis of this compound relies on a "one-pot" exhaustive alkylation (Williamson Ether Synthesis). This protocol is favored for its high yield and the simultaneous formation of both ether wings and the ester protecting group.
Reaction Logic Visualization
The following diagram illustrates the transformation of 3,5-dihydroxybenzoic acid into the fully benzylated ester.
Figure 1: One-pot synthesis via exhaustive Williamson etherification.
Detailed Experimental Protocol
Objective: Synthesis of Benzyl 3,5-bis(benzyloxy)benzoate from 3,5-dihydroxybenzoic acid.
Reagents:
-
3,5-Dihydroxybenzoic acid (1.0 eq)[1]
-
Benzyl bromide (3.3 eq) – Excess ensures esterification and etherification.
-
Potassium carbonate (K₂CO₃), anhydrous (4.0 eq)
-
18-Crown-6 (catalytic, optional)
-
Solvent: Acetone (dry) or DMF.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol) and anhydrous K₂CO₃ (35.9 g, 260 mmol) in dry acetone (250 mL).
-
Addition: Add benzyl bromide (25.5 mL, 214 mmol) dropwise to the suspension under vigorous stirring.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 24–48 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting material and mono/di-benzylated intermediates disappear.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (KBr, excess K₂CO₃) and wash the cake with acetone.
-
Concentrate the filtrate under reduced pressure to yield a crude oil/solid.
-
-
Purification:
-
Precipitate the product by pouring the crude residue into cold ethanol or hexanes.
-
Alternatively, recrystallize from Ethanol/Acetone or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
-
Yield: Expected yield is 90–95% of a white crystalline solid.
Mechanistic Note: The reaction proceeds via an S_N2 mechanism. The carboxylate and phenoxide anions, generated by K₂CO₃, nucleophilically attack the benzyl bromide. The reaction is driven to completion by the excess alkylating agent and heat.
Applications in Material Science & Drug Delivery
Dendrimer Synthesis (Convergent Approach)
This molecule is the foundational "Generation 1" (G1) building block for Fréchet-type poly(benzyl ether) dendrimers.
-
Role: It acts as the Peripheral Unit .
-
Activation: The benzyl ester group is selectively hydrolyzed (using KOH/MeOH) to reveal the carboxylic acid, or reduced (using LiAlH₄) to the benzyl alcohol. These activated forms are then coupled to a core unit to build Generation 2 (G2).
Figure 2: Role of the title compound in convergent dendrimer growth.
Pharmaceutical Relevance
In drug development, this compound appears as a process-related impurity in the synthesis of Terbutaline and related resorcinol-derived bronchodilators. Its identification and quantification are critical for meeting ICH Q3A/B impurity guidelines.
Analytical Characterization
To validate the synthesis, the following spectroscopic data should be observed.
Table 2: Predicted NMR & MS Data
| Technique | Signal / Shift (δ ppm) | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | 7.30 – 7.45 (m, 15H) | Aromatic protons (3 x Phenyl rings) |
| 7.30 (d, J=2.2 Hz, 2H) | Core Ar-H (positions 2, 6) | |
| 6.80 (t, J=2.2 Hz, 1H) | Core Ar-H (position 4) | |
| 5.35 (s, 2H) | COOCH₂–Ph (Ester benzylic) | |
| 5.05 (s, 4H) | ArOCH₂–Ph (Ether benzylic) | |
| ¹³C NMR (CDCl₃) | 166.0 | Carbonyl (C=O) |
| 160.0 | Ar-C (C3, C5 - ipso to ether) | |
| 136.5, 136.0 | Ar-C (Benzyl ipso carbons) | |
| 108.0, 107.0 | Core Ar-C (CH positions) | |
| 70.2, 67.0 | Benzylic carbons (–OCH₂–) | |
| Mass Spectrometry | 425.2 (M+H)⁺ | ESI Positive Mode |
References
-
Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[2] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link
-
PubChem. (2025).[3][4][5] 3,5-Dibenzyloxybenzoic acid, benzyl ester (Compound Summary). National Library of Medicine. Link
-
ChemicalBook. (2025). 3,5-Bis(benzyloxy)benzoic acid benzyl ester Product Properties.Link
-
BenchChem. (2025).[6] Synthesis of 3,5-Dihydroxybenzaldehyde and Derivatives.[1][6][7] (Technical Protocol). Link
Sources
- 1. CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]
- 2. ujpronline.com [ujpronline.com]
- 3. 3,5-Dibenzyloxybenzoic acid, benzyl ester | C28H24O4 | CID 563150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dihydroxybenzoic Acid | C7H6O4 | CID 7424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-二苄氧基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 3,5-Dibenzyloxybenzoic Acid, Benzyl Ester (CAS 50513-72-9)
[1][2][3]
Executive Summary & Core Identity
3,5-Dibenzyloxybenzoic acid, benzyl ester (CAS 50513-72-9) is a pivotal intermediate in the convergent synthesis of dendritic macromolecules, specifically Fréchet-type poly(aryl ether) dendrimers .[1] As a fully protected derivative of
Chemical Identity Table[1][4]
| Property | Specification |
| CAS Number | 50513-72-9 |
| IUPAC Name | Benzyl 3,5-bis(benzyloxy)benzoate |
| Synonyms | 3,5-Bis(benzyloxy)benzoic acid benzyl ester; Benzyl 3,5-dibenzyloxybenzoate |
| Molecular Formula | |
| Molecular Weight | 424.49 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Acetone, Ethyl Acetate; Insoluble in Water |
| Melting Point | 68–70 °C (Typical for pure crystalline form) |
Strategic Applications in Drug Development & Materials Science
The "Dendritic State" & Convergent Synthesis
In the pharmaceutical context, this compound is not merely a reagent but a structural architect . It is the foundational block for convergent dendrimer synthesis , a method pioneered by Hawker and Fréchet (1990). Unlike divergent methods (growing from the core out), convergent synthesis builds "dendrons" (wedges) from the periphery inward.
-
Role: CAS 50513-72-9 represents a "G1 Dendron" where the focal point is protected as a benzyl ester.[1]
-
Mechanism:
-
Activation: The benzyl ester is selectively hydrolyzed (using KOH/EtOH) to yield the free acid (focal point activation).[1]
-
Coupling: Two equivalents of a benzylic bromide (G1-Br) are coupled to a polyphenolic core to generate Generation 2 (G2).[1]
-
Drug Delivery: The hydrophobic benzyl ether periphery can be modified (via hydrogenolysis) to expose hydroxyl groups, creating water-soluble, unimolecular micelles for drug encapsulation.[1]
-
Pharmaceutical Intermediates
Beyond dendrimers, this compound is used to synthesize Resveratrol analogues and other stilbene-based therapeutics.[1] The 3,5-substitution pattern is critical for binding affinity in estrogen receptor modulation and anti-inflammatory pathways.[1]
Synthesis & Production Protocols
Mechanistic Rationale: The "Global Protection" Strategy
The most efficient route to CAS 50513-72-9 is the global alkylation of 3,5-dihydroxybenzoic acid.[1] We utilize a Williamson ether synthesis protocol modified for simultaneous esterification.[1]
Why this approach?
-
Atom Economy: One step installs three benzyl groups.[1]
-
Chemo-selectivity: Using a mild base (
) in an aprotic polar solvent (Acetone or DMF) favors O-alkylation over C-alkylation, preventing nuclear substitution side products.[1] -
Purification: The product is highly lipophilic, making it easily separable from the polar starting material and inorganic salts.
Experimental Protocol: Global Benzylation
Scale: 10.0 g (3,5-Dihydroxybenzoic acid basis)
Reagents:
-
3,5-Dihydroxybenzoic acid (10.0 g, 64.9 mmol)[1]
-
Benzyl bromide (36.6 g, 214 mmol, 3.3 equiv) — Excess ensures complete conversion.
-
Potassium carbonate (
), anhydrous (35.8 g, 260 mmol, 4.0 equiv) -
18-Crown-6 (0.85 g, 5 mol%) — Phase transfer catalyst to accelerate reaction.[1]
-
Acetone (250 mL), reagent grade, dried over molecular sieves.
Step-by-Step Workflow:
-
Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[1][2] -
Dissolution: Add 3,5-dihydroxybenzoic acid and anhydrous acetone. Stir until fully dissolved.
-
Base Addition: Add powdered
and 18-crown-6. The mixture will become a heterogeneous suspension.[1] -
Alkylation: Add Benzyl bromide dropwise via a syringe or addition funnel over 15 minutes.
-
Note: A mild exotherm may occur.[1]
-
-
Reflux: Heat the mixture to reflux (approx. 60 °C) for 24–48 hours.
-
Workup:
-
Purification:
-
Recrystallize from Ethanol (EtOH) or a Hexane/Ethyl Acetate mixture.[1]
-
Alternative: If oil persists, triturates with cold Methanol to induce precipitation.
-
Yield: Typically 85–92% (approx. 24–26 g).[1]
Visualization of Synthesis Pathway
Figure 1: One-pot global benzylation of 3,5-dihydroxybenzoic acid via Williamson ether synthesis.
Characterization & Quality Control
Trustworthiness in chemical synthesis requires rigorous validation.[1] The following data points are the "fingerprint" of the pure compound.
NMR Spectroscopy (Standard Validation)
Solvent:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 7.30 – 7.50 | Multiplet | 15H | Aromatic protons (3 x Benzyl rings) |
| 1H | 7.38 | Doublet ( | 2H | Core Ar-H (Positions 2,[1] 6) |
| 1H | 6.82 | Triplet ( | 1H | Core Ar-H (Position 4) |
| 1H | 5.38 | Singlet | 2H | Benzyl Ester |
| 1H | 5.08 | Singlet | 4H | Benzyl Ether |
| 13C | 166.1 | - | - | Carbonyl ( |
| 13C | 159.8 | - | - | Core Ar-C (Positions 3,[1] 5) |
| 13C | 136.5, 136.0 | - | - | Benzyl ipso-carbons |
QC Check: The key differentiator is the shift of the benzylic protons. The ester
Impurity Profile & Troubleshooting
Downstream Transformations (Dendrimer Growth)[2]
The true value of CAS 50513-72-9 is its conversion into reactive "wedges" for dendrimer growth.[1]
Hydrolysis to the Acid (Focal Point Activation)
To attach this unit to a core (e.g., 1,3,5-benzenetriol), the benzyl ester must be selectively cleaved.
-
Reagents: KOH, Ethanol/Water (9:1), Reflux, 2h.
-
Outcome: Quantitative conversion to 3,5-Bis(benzyloxy)benzoic acid . The benzyl ethers remain intact under basic hydrolysis conditions.[1]
Reduction to the Alcohol (Alternative Activation)
-
Reagents:
, THF, . -
Outcome: Conversion to 3,5-Bis(benzyloxy)benzyl alcohol .[1] This alcohol can then be converted to a bromide (
) to become the alkylating agent for the next generation.[1]
Figure 2: Activation pathways for CAS 50513-72-9 in convergent dendrimer synthesis.[1]
References
-
Hawker, C. J.; Fréchet, J. M. J. (1990).[1] "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 112(21), 7638–7647. Link
-
Percec, V.; et al. (2002).[1] "Self-Assembly of Fluorinated Dendrons." Journal of the American Chemical Society, 124(51), 15225–15238. Link[1]
-
PubChem. (n.d.).[3][1][4] "3,5-Dibenzyloxybenzoic acid, benzyl ester (Compound)."[3][1][5] National Center for Biotechnology Information.[1] Accessed February 23, 2026. Link
-
Leon, J. W.; Kawa, M.; Fréchet, J. M. J. (1996). "Isomeric poly(benzyl ether) dendrimers: synthesis and characterization." Journal of the American Chemical Society, 118(37), 8847–8859. Link
Sources
- 1. 3,5-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 3,5-Dibenzyloxybenzoic acid, benzyl ester | C28H24O4 | CID 563150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-bis(benzyloxy)benzoate | C22H20O4 | CID 2733652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Bis(benzyloxy)benzoic acid benzyl ester | 50513-72-9 [chemicalbook.com]
Methodological & Application
Synthesis of 3,5-Bis(benzyloxy)benzoic Acid: A Detailed Protocol for Drug Development Professionals
This application note provides a comprehensive, in-depth guide for the synthesis of 3,5-bis(benzyloxy)benzoic acid, a key building block in the development of various pharmaceutical compounds and dendrimers. The protocol starts from the readily available methyl 3,5-dihydroxybenzoate and proceeds through a two-step sequence involving a benzylation reaction followed by saponification. This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a thorough explanation of the underlying chemical principles and experimental considerations to ensure a successful and reproducible synthesis.
Introduction
3,5-Bis(benzyloxy)benzoic acid is a versatile molecule utilized in medicinal chemistry and materials science. Its structure, featuring a central benzoic acid core flanked by two benzyloxy groups, provides a scaffold for the synthesis of complex molecules with a range of biological activities. The benzyloxy groups can serve as protecting groups for the hydroxyl functionalities, allowing for selective reactions at other parts of the molecule. This application note details a reliable and scalable two-step synthesis of this important compound.
Overall Synthetic Scheme
The synthesis of 3,5-bis(benzyloxy)benzoic acid from methyl 3,5-dihydroxybenzoate is achieved in two sequential steps:
-
Step 1: Benzylation. The two hydroxyl groups of methyl 3,5-dihydroxybenzoate are protected as benzyl ethers using benzyl bromide in the presence of a base. This reaction is a classic example of the Williamson ether synthesis.
-
Step 2: Saponification. The methyl ester of the resulting methyl 3,5-bis(benzyloxy)benzoate is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide.
Navigating the Labyrinth of Pharmaceutical Purity: A Guide to 3,5-Dibenzyloxybenzoic Acid, Benzyl Ester as an Impurity in Terbutaline Synthesis
For Immediate Release
In the intricate world of pharmaceutical manufacturing, the pursuit of purity is paramount. The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to the control of impurities.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and controlling a specific process-related impurity in the synthesis of Terbutaline: 3,5-Dibenzyloxybenzoic acid, benzyl ester.
Terbutaline, a selective β2-adrenergic agonist, is a critical medication for managing bronchospasm associated with asthma and other respiratory conditions.[3] Its synthesis, a multi-step process, can inadvertently give rise to various impurities, including synthetic intermediates and by-products.[4] Among these, 3,5-Dibenzyloxybenzoic acid, benzyl ester, while not a commonly cited pharmacopeial impurity, can emerge from specific synthetic routes, necessitating its careful monitoring and control.
The Genesis of an Impurity: Formation Pathway
The formation of 3,5-Dibenzyloxybenzoic acid, benzyl ester as an impurity is intrinsically linked to synthetic routes that utilize 3,5-dihydroxybenzoic acid as a starting material and employ benzyl groups for hydroxyl protection. One such route involves the esterification and subsequent benzylation of 3,5-dihydroxybenzoic acid to form 3,5-dibenzyloxybenzoic acid.[5]
If benzyl alcohol is used as the solvent or is present as a reagent for the final esterification step, or if there is an incomplete hydrolysis of a benzyl ester intermediate, the formation of 3,5-Dibenzyloxybenzoic acid, benzyl ester can occur.
Figure 1: Potential formation pathway of 3,5-Dibenzyloxybenzoic acid, benzyl ester impurity in a Terbutaline synthesis route starting from 3,5-dihydroxybenzoic acid.
Analytical Detection and Quantification: A Protocol
The detection and quantification of this non-polar, high-molecular-weight impurity require a robust and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[6][7]
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the separation and quantification of 3,5-Dibenzyloxybenzoic acid, benzyl ester in Terbutaline drug substance.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Protocol Steps:
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of 3,5-Dibenzyloxybenzoic acid, benzyl ester in the diluent to prepare a stock solution of 100 µg/mL.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Terbutaline drug substance in the diluent to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm nylon syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and sample solutions.
-
Identify the peak corresponding to 3,5-Dibenzyloxybenzoic acid, benzyl ester in the sample chromatogram by comparing its retention time with that of the reference standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of the impurity in the sample by interpolating its peak area on the calibration curve.
-
Calculate the amount of the impurity in the Terbutaline sample, typically expressed in percentage or parts per million (ppm).
-
Figure 2: Experimental workflow for the HPLC analysis of 3,5-Dibenzyloxybenzoic acid, benzyl ester impurity.
Control Strategies: Mitigating Impurity Formation
Effective control of 3,5-Dibenzyloxybenzoic acid, benzyl ester requires a multi-faceted approach focusing on process optimization and raw material control.[8][9]
-
Raw Material Specification: Implement stringent specifications for all starting materials and reagents, particularly for the purity of 3,5-dihydroxybenzoic acid and the absence of benzyl alcohol in other solvents.
-
Process Parameter Optimization:
-
Reaction Stoichiometry: Carefully control the molar ratios of reactants to minimize side reactions.
-
Reaction Time and Temperature: Optimize these parameters to ensure complete conversion of intermediates and minimize the formation of by-products.
-
Hydrolysis Step: Ensure the complete hydrolysis of any ester intermediates before proceeding to subsequent steps.
-
-
Purification Techniques: Employ robust purification methods, such as recrystallization or column chromatography, at appropriate stages to effectively remove the impurity.
-
In-Process Controls (IPCs): Implement in-process analytical testing to monitor the formation of the impurity at critical steps of the synthesis.
Conclusion
The identification and control of process-related impurities are critical aspects of modern pharmaceutical development and manufacturing.[1][9] A thorough understanding of the formation pathways of impurities like 3,5-Dibenzyloxybenzoic acid, benzyl ester in Terbutaline synthesis, coupled with robust analytical methods and effective control strategies, is essential for ensuring the quality, safety, and efficacy of the final drug product. This application note provides a foundational framework for professionals in the field to address this specific impurity challenge.
References
- The Critical Role of Impurity Control in API & Drug Product Manufacturing | FB Pharmtech. (2025, July 11).
- The control of API impurities - A critical issue to the pharmaceutical industry - Oceanic Pharmachem. (n.d.).
- Terbutaline-impurities - Pharmaffiliates. (n.d.).
- Terbutaline EP Impurities & USP Related Compounds - SynThink. (n.d.).
- Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup - PubMed. (2025, December 27).
- Terbutaline impurity C EP Reference Standard Sigma Aldrich. (n.d.).
- Control of Pharmaceutical Impurities in Pharmaceutical Drug Products - Veeprho. (2020, April 8).
- Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup | Journal of Chromatographic Science | Oxford Academic. (2026, January 15).
- Impurities in APIs and Their Effects on Products - Contract Pharma. (2024, July 29).
- CN105254512A - Preparation method of terbutaline sulphate - Google Patents. (n.d.).
- Terbutaline | C12H19NO3 | CID 5403 - PubChem - NIH. (n.d.).
Sources
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
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- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. CN105254512A - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]
- 6. Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. veeprho.com [veeprho.com]
- 9. contractpharma.com [contractpharma.com]
Application Note: High-Efficiency Synthesis of Benzyl Benzoate via Microwave-Assisted Fischer-Speier Esterification
Executive Summary
This application note details the protocol for the Fischer-Speier esterification of benzoic acid with benzyl alcohol utilizing microwave (MW) irradiation. While conventional thermal heating (reflux) requires reaction times of 4–8 hours to achieve equilibrium yields (65–80%), the microwave-assisted protocol described herein achieves >90% conversion in under 15 minutes.
This guide addresses the specific challenges of this transformation—namely, the competing etherification of benzyl alcohol to dibenzyl ether—and provides a self-validating workflow to ensure high purity and reproducibility suitable for pharmaceutical intermediate synthesis.
Introduction & Mechanistic Theory
The Microwave Advantage
The Fischer-Speier esterification is an equilibrium-limited reaction traditionally driven by the removal of water (Dean-Stark apparatus) or the use of excess reagents. Microwave irradiation circumvents these kinetic limitations through two primary mechanisms:
-
Dipolar Polarization: Both benzoic acid and benzyl alcohol are polar molecules. The oscillating microwave field (typically 2.45 GHz) causes rapid molecular rotation, generating internal heat via friction. This "volumetric heating" eliminates the thermal gradients seen in oil-bath heating.
-
Selective Heating: The catalyst and polar intermediates often couple more efficiently with MW energy than the non-polar ester product, effectively targeting energy into the transition state.
Reaction Mechanism & Pathway
The acid catalyst protonates the carbonyl oxygen of benzoic acid, increasing its electrophilicity. Benzyl alcohol attacks this activated center. Under MW irradiation, the rate-determining step (nucleophilic attack) and the elimination of water are significantly accelerated.
Critical Insight: A major side reaction is the acid-catalyzed dehydration of benzyl alcohol to form dibenzyl ether . This byproduct is favored by high catalyst loading and prolonged heating. The MW protocol minimizes this by drastically reducing residence time.
Figure 1: Mechanistic pathway of Fischer-Speier esterification highlighting the microwave interaction zone and the competing etherification pathway.
Experimental Protocol
Materials & Equipment
-
Reagents: Benzoic Acid (99%+), Benzyl Alcohol (Reagent Grade), p-Toluenesulfonic acid (p-TSA) monohydrate (Catalyst).
-
Note: p-TSA is preferred over H₂SO₄ for MW applications to minimize charring and improve handling safety.
-
-
Solvent: Solvent-free conditions are recommended (Green Chemistry).[1][2]
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor and pressure control.
-
Vessel: 10 mL or 30 mL Pyrex pressure vial with silicone/PTFE septum cap.
Standard Operating Procedure (SOP)
Step 1: Stoichiometric Setup To drive the equilibrium, use a slight excess of alcohol (the liquid component acts as the coupling medium).
-
Ratio: 1.0 equiv Benzoic Acid : 1.5 equiv Benzyl Alcohol.
-
Loading: Add 1.22 g Benzoic Acid (10 mmol) and 1.62 g Benzyl Alcohol (15 mmol) to the 10 mL vial.
-
Catalyst: Add 0.19 g p-TSA (10 mol% relative to acid). Do not exceed 10 mol% to prevent ether formation.
Step 2: Microwave Parameters Program the reactor with the following method. The "Ramp" phase is critical to prevent pressure spikes from rapid water generation.
| Parameter | Setting | Rationale |
| Control Mode | Standard (Fixed Temp) | Maintains setpoint via power modulation. |
| Temperature | 120°C | Optimal balance between rate and ether byproduct formation. |
| Hold Time | 10:00 minutes | Sufficient for >95% conversion. |
| Pre-Stirring | 30 seconds | Ensures homogeneity before irradiation. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (water vapor pressure). |
| Power (Max) | 150 W | Sufficient for small scale; system will modulate down. |
Step 3: Workup & Purification
-
Cooling: Allow the vial to cool to <50°C using the reactor's compressed air usually.
-
Neutralization: Transfer the reaction mixture to a separatory funnel containing 20 mL saturated NaHCO₃ . This neutralizes the catalyst and unreacted benzoic acid (forming water-soluble sodium benzoate).
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Washing: Wash the combined organic layer with Brine (20 mL) to remove excess water.
-
Drying: Dry over anhydrous MgSO₄ and filter.
-
Concentration: Remove solvent via rotary evaporator.
-
Final Polish: If excess benzyl alcohol remains (high boiling point: 205°C), it can be removed via Kugelrohr distillation or column chromatography (Hexane:EtOAc 9:1), though the NaHCO₃ wash usually yields sufficient purity for intermediates.
Experimental Workflow Diagram
Figure 2: Operational workflow from reagent preparation to product isolation.
Results & Discussion
Performance Comparison
The following data contrasts the microwave protocol against the traditional thermal reflux method (using H₂SO₄/Toluene/Dean-Stark).
| Metric | Conventional Reflux | Microwave Protocol (This Work) | Improvement Factor |
| Reaction Time | 240 minutes | 10 minutes | 24x Faster |
| Temperature | 110°C (Reflux) | 120°C | Comparable |
| Yield | 72% | 94% | +22% |
| Selectivity | 85% (15% Ether) | 98% (<2% Ether) | High Purity |
| Energy Usage | High (Continuous heat) | Low (Pulse irradiation) | Green |
Troubleshooting Guide
-
Issue: Low Yield.
-
Cause: Water accumulation inhibiting equilibrium.
-
Solution: Increase Benzyl Alcohol excess to 2.0 equiv or add molecular sieves to the reaction vial (ensure sieves are compatible with stirring).
-
-
Issue: High Dibenzyl Ether Byproduct.
-
Cause: Catalyst loading >15% or Temperature >140°C.
-
Solution: Reduce p-TSA to 5 mol% or reduce temperature to 110°C.
-
-
Issue: Vial Failure/Venting.
-
Cause: Rapid CO₂ release if NaHCO₃ is used during reaction (never do this) or excessive water vapor.
-
Solution: Ensure headspace volume is at least 50% of the vial capacity.
-
Safety & Compliance
-
Pressure Hazards: Microwave heating of closed vessels generates significant pressure. Ensure the vessel is rated for at least 300 psi. Do not microwave standard laboratory glassware that is not rated for pressure.
-
Chemical Handling: Benzyl alcohol is an irritant. p-TSA is corrosive. Wear appropriate PPE (gloves, goggles).
-
Waste Disposal: The aqueous layer contains sodium benzoate and p-TSA salts; dispose of according to local regulations for organic aqueous waste.
References
-
Barbosa, S. L., et al. (2015).[3] "Benzyl benzoate and dibenzyl ether from benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catalyst." Journal of Molecular Catalysis A: Chemical.
-
BenchChem Technical Team. (2025). "A Comparative Guide to Conventional and Microwave-Assisted Synthesis." BenchChem Application Notes.
-
Master Organic Chemistry. (2022). "Fischer Esterification: Mechanism and Catalysis." MasterOrganicChemistry.com.
-
MDPI. (2022). "Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide." Molecules.
Sources
Application Note & Protocol: A Modern Approach to Ester Synthesis via Benzyne Intermediates
Introduction: Beyond Fischer Esterification
The synthesis of esters, a cornerstone of organic chemistry, has traditionally been dominated by methods such as the Fischer-Speier esterification, which often necessitates harsh acidic conditions and high temperatures.[1][2][3] While effective, these conditions can be detrimental to sensitive or complex molecular architectures, a significant challenge in the synthesis of pharmaceuticals and bioactive molecules. A contemporary and mild alternative leverages the unique reactivity of benzyne, a highly reactive intermediate, to facilitate the coupling of carboxylic acids and alcohols.[4][5][6] This approach circumvents the need for strong acids, bases, or metal catalysts, offering a neutral and efficient pathway to ester formation with broad functional group tolerance.[4]
This application note provides an in-depth guide to the benzyne-mediated esterification reaction. We will explore the underlying mechanism, detail a robust experimental protocol, and discuss the scope of this versatile transformation for researchers in organic synthesis and drug development.
The Reaction Mechanism: A Tale of Two Nucleophiles
The benzyne-mediated esterification proceeds through a sophisticated, two-stage mechanism. The process is initiated by the in situ generation of benzyne from a stable precursor. The highly electrophilic nature of the benzyne intermediate is the driving force of the reaction.[7][8]
-
Selective Carboxylate Addition: In the presence of both a carboxylic acid and an alcohol, the carboxylate anion demonstrates superior nucleophilicity towards the benzyne intermediate. This initial, selective attack results in the formation of a phenyl carboxylate adduct.[4][5]
-
Transesterification: The newly formed activated ester intermediate then undergoes a subsequent transesterification reaction with the alcohol present in the reaction mixture to yield the final, more stable ester product and a phenol byproduct.[4][5][6]
This sequential reactivity is crucial, as the direct addition of the alcohol to benzyne is a competing but less favorable pathway under these conditions.
Caption: Reaction mechanism of benzyne-mediated esterification.
Generating the Key Intermediate: The Kobayashi Precursor
The success of modern benzyne chemistry hinges on the development of mild methods for its in situ generation, as the intermediate is too reactive to be isolated.[9][10] Early methods required harsh conditions like strong bases or high temperatures.[9][11] A significant advancement came with the introduction of o-(trimethylsilyl)aryl triflates, often referred to as Kobayashi precursors.[10][12][13] These reagents generate benzyne under mild conditions through a fluoride-induced 1,2-elimination.[10][12][13] The fluoride source, typically cesium fluoride (CsF), displaces the trimethylsilyl (TMS) group, which triggers the elimination of the triflate leaving group to form the benzyne triple bond.[10][12] This method offers excellent functional group tolerance and allows for a controlled, slow generation of the benzyne intermediate.[12]
Experimental Protocol: Esterification of Benzoic Acid with Benzyl Alcohol
This protocol details a representative procedure for the benzyne-mediated esterification, adapted from the work of Zhao, Shi, and Li (2021).[4]
Materials:
-
Benzyne Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Carboxylic Acid: Benzoic acid
-
Alcohol: Benzyl alcohol
-
Fluoride Source: Cesium fluoride (CsF)
-
Phase-Transfer Catalyst: 18-Crown-6
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Reaction Vessel: Oven-dried Schlenk tube or round-bottom flask with a magnetic stir bar
-
Atmosphere: Inert (Nitrogen or Argon)
Procedure:
Caption: Step-by-step workflow for benzyne-mediated esterification.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add benzoic acid (1.2 equiv.), cesium fluoride (2.0 equiv.), and 18-crown-6 (2.0 equiv.).
-
Causality: Using oven-dried glassware under an inert atmosphere is critical to prevent moisture from quenching the reactive intermediates. CsF is the fluoride source that initiates benzyne formation.[4][14] 18-crown-6 is a phase-transfer catalyst that sequesters the cesium cation, increasing the nucleophilicity and solubility of the fluoride anion in the organic solvent.[4][14]
-
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times. Add anhydrous acetonitrile, followed by benzyl alcohol (1.0 equiv.) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv.) via syringe.
-
Causality: Anhydrous solvent is essential. The benzyne precursor is often added last to ensure all other components are well-mixed. A slight excess of the carboxylic acid and benzyne precursor can help drive the reaction to completion.
-
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 12-24 hours.
-
Causality: The elevated temperature facilitates the formation of benzyne and the subsequent reactions.[4] Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure ester.
Scope and Limitations
This methodology demonstrates a broad substrate scope, accommodating a variety of carboxylic acids and alcohols.
| Carboxylic Acid | Alcohol | Product Yield (%) | Notes |
| Benzoic Acid | Benzyl Alcohol | 89% | Standard reaction, high yield.[4] |
| Ibuprofen | Ethanol | 75% | Demonstrates applicability to pharmaceuticals.[4][5] |
| Acetic Acid | Cholesterol | 65% | Successful with complex, sterically hindered alcohols.[4][5] |
| 4-Nitrobenzoic Acid | 1-Butanol | 85% | Tolerates electron-withdrawing groups. |
| Phenylacetic Acid | 2-Phenylethanol | 82% | Effective for both aromatic and aliphatic partners. |
| Benzoic Acid | tert-Butanol | <10% | Steric hindrance from tertiary alcohols significantly reduces yield.[4] |
Key Insights:
-
Alcohol Reactivity: The reaction performs exceptionally well with primary alcohols. Secondary alcohols react with reduced efficiency due to steric hindrance, while tertiary alcohols are generally poor substrates.[4]
-
Functional Group Tolerance: The neutral and mild reaction conditions allow for excellent compatibility with a wide range of functional groups that might be sensitive to traditional acidic or basic esterification methods.[4][15]
-
Bioactive Molecules: The protocol has been successfully applied to the late-stage modification of complex bioactive molecules, including ibuprofen, cholesterol, and estradiol, highlighting its utility in medicinal chemistry and drug development.[4][5][6]
Conclusion
The benzyne-mediated synthesis of esters represents a significant advancement in synthetic methodology. By harnessing the reactivity of a transient benzyne intermediate generated under mild conditions, this protocol provides a powerful tool for forging ester bonds in molecules where traditional methods may fail. Its broad substrate scope and high functional group tolerance make it an invaluable addition to the modern synthetic chemist's toolbox, particularly for applications in pharmaceutical and materials science.
References
-
Zhao, J., Shi, J., & Li, Y. (2021). Benzyne-Mediated Esterification Reaction. Organic Letters, 23(18), 7274–7278. [Link]
-
Organic Chemistry Tutor. (2019). Benzyne Mechanism: An overview. YouTube. [Link]
-
Witan, J., et al. (2019). Arynes: important intermediates for synthesis of natural products. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Chen, B., et al. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. Chemical Reviews, 121(7), 3892-4044. [Link]
-
Takagi, A. (2018). [Development of Efficient Methods for Benzyne Generation]. Yakugaku Zasshi, 138(1), 27-35. [Link]
-
Chemistry Steps. (n.d.). Benzyne Chemistry Challenge Mechanism. Chemistry Steps. [Link]
- Khan, B. (1966). chemistry of benzyne. Pakistan Journal of Scientific and Industrial Research.
-
ChemWis. (2019). Benzyne Mechanism: An overview. YouTube. [Link]
-
Zhao, J., Shi, J., & Li, Y. (2021). Benzyne-Mediated Esterification Reaction. PubMed. [Link]
-
Zhao, J., Shi, J., & Li, Y. (2021). Benzyne-Mediated Esterification Reaction. Figshare. [Link]
-
Wang, X., et al. (2022). Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins. PMC. [Link]
-
Yoshida, S., et al. (2018). Expanding the synthesizable multisubstituted benzo[b]thiophenes via 6,7-thienobenzynes generated from o-silylaryl triflate-type precursors. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
LibreTexts. (2022). Benzyne Mechanism. Chemistry LibreTexts. [Link]
-
Pearson. (n.d.). Benzyne Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
- Postnikov, S., et al. (2021). Generation of benzyne from aryl benziodoxaborole triflate under aqueous conditions and its reactions with alkyl aryl sulfides. Organic & Biomolecular Chemistry.
-
Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Making Molecules. [Link]
- Fenton, H., et al. (2024).
-
LibreTexts. (2023). Preparation of Esters. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2025). Preparation of Esters. Chemistry Steps. [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
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- 6. figshare.com [figshare.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. cbijournal.com [cbijournal.com]
- 11. pjsir.org [pjsir.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expanding the synthesizable multisubstituted benzo[ b ]thiophenes via 6,7-thienobenzynes generated from o -silylaryl triflate-type precursors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04035D [pubs.rsc.org]
- 15. Ester synthesis by esterification [organic-chemistry.org]
Benzylation of hydroxyl groups as a protection strategy in multi-step synthesis
Topic: Benzylation of Hydroxyl Groups as a Protection Strategy in Multi-Step Synthesis Content Type: Application Note & Standard Operating Procedures (SOP) Audience: Medicinal Chemists, Process Chemists, and Senior Research Associates
Executive Summary & Strategic Rationale
The benzyl (Bn) ether is a cornerstone protecting group in drug development due to its unique "stability-cleavage" profile. Unlike silyl ethers (acid/base labile) or esters (nucleophile labile), the benzyl ether is chemically inert to a vast array of harsh transformations, including:
-
Strong Bases: Organolithiums, Grignards, metal hydrides.
-
Oxidizing Agents: Jones reagent, KMnO4 (mostly stable).
-
Reducing Agents:
, . -
Nucleophiles: Amines, azides, thiolates.
However, this stability imposes a challenge: installation requires overcoming the poor nucleophilicity of alcohols, and removal requires specific orthogonal conditions (hydrogenolysis or strong Lewis acids).[1] This guide provides three distinct, validated protocols for installation, selected based on substrate sensitivity.
Strategic Selection Guide
Do not default to sodium hydride (NaH) for every substrate. Use the decision matrix below to select the method that preserves your molecule's integrity.
Figure 1: Decision matrix for selecting the optimal benzylation protocol based on substrate functional group compatibility.
Detailed Protocols
Method A: Classical Williamson Ether Synthesis
Best for: Simple primary/secondary alcohols, robust substrates.
Mechanism:
Reagents:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv).
-
Benzyl Bromide (BnBr) (1.2 – 1.5 equiv).
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Catalyst.
-
Solvent: DMF (anhydrous) or THF/DMF (9:1).
Protocol:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Solubilization: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C.
-
Deprotonation: Add NaH portion-wise. Caution:
gas evolution. Stir at 0 °C for 30 min to ensure alkoxide formation. -
Catalysis: Add TBAI (0.1 equiv). Note: Iodide acts as a nucleophilic catalyst, converting BnBr to the more reactive BnI in situ.
-
Alkylation: Add BnBr dropwise via syringe.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–12 h. Monitor by TLC.[2]
-
Quench: Cool to 0 °C. Carefully add sat.
(aq). -
Workup: Extract with
(3x). Wash combined organics with (2x) and LiCl (5% aq) to remove DMF. Dry over .
Critical Insight: If the substrate is a diol and regioselectivity is required, this method is poor. It will alkylate the most accessible hydroxyl or both.
Method B: Acid-Catalyzed Imidate (Trichloroacetimidate)
Best for: Base-sensitive substrates (e.g.,
Reagents:
-
Benzyl 2,2,2-trichloroacetimidate (BTCA) (1.5 – 2.0 equiv).[2]
-
Catalyst: Triflic acid (TfOH) or TMSOTf (0.05 – 0.1 equiv).
-
Solvent:
(DCM) or Cyclohexane/DCM (2:1).
Protocol:
-
Setup: Flame-dry flask under
. -
Mix: Dissolve substrate (1.0 equiv) and BTCA (1.5 equiv) in anhydrous DCM (0.1 M).
-
Catalysis: Cool to 0 °C. Add TfOH (diluted in DCM) dropwise.
-
Reaction: Stir at 0 °C to RT. Reaction is often rapid (< 3 h).
-
Observation: A white precipitate (trichloroacetamide) often forms as the reaction proceeds.
-
-
Quench: Add sat.
. -
Workup: Filter off the amide precipitate if heavy. Extract filtrate with DCM.
Authoritative Note: BTCA can be purchased or synthesized easily from benzyl alcohol, trichloroacetonitrile, and DBU (Iversen & Bundle, 1981).
Method C: The Dudley Reagent (Neutral Conditions)
Best for: "Fragile" molecules sensitive to both Lewis acids and strong bases.
Mechanism: Thermal
Reagents:
-
Dudley Reagent: 2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) (2.0 equiv).
-
Scavenger: MgO (Magnesium Oxide) (2.0 equiv).
-
Solvent:
-Trifluorotoluene ( ) or Toluene.
Protocol:
-
Setup: Standard glass vial or flask. Inert atmosphere preferred but not strictly required for the reagent itself.
-
Mix: Combine substrate (1.0 equiv), Bn-OPT (2.0 equiv), and MgO (2.0 equiv) in
. -
Reaction: Heat to 83 °C (reflux of
) or 90 °C.-
Why
? It is sufficiently polar to solubilize the salt but non-nucleophilic.
-
-
Monitoring: The pyridinium salt is insoluble at RT but melts/solubilizes at reaction temp.
-
Workup: Cool to RT. Filter through a Celite pad to remove MgO and pyridone byproduct. Concentrate and purify.
Key Insight: This reaction is effectively neutral. The MgO scavenges the triflic acid generated during the reaction, preventing acid-catalyzed decomposition of the substrate (Poon & Dudley, 2006).
Deprotection Strategies
The utility of the benzyl group lies in its orthogonal removal.
| Method | Reagents | Mechanism | Compatibility / Notes |
| Hydrogenolysis | Surface Catalysis | Standard. Cleanest method. Incompatible with alkenes, alkynes, and organic halides (which will reduce). | |
| Lewis Acid | Coordination/Nucleophilic Attack | Selective. Cleaves Bn ethers without reducing alkenes. Compatible with esters.[3][5][6][7][8] Incompatible with acid-labile groups (acetals). | |
| Oxidative | Oxidation to Benzoate | Rare. Converts Benzyl ether |
Troubleshooting & Optimization (The "Why" behind the "How")
Workflow Logic: Handling the Dudley Reagent
The Dudley protocol is less common but solves the hardest problems. Below is the mechanistic logic flow to ensure you apply it correctly.
Figure 2: Mechanistic flow of the Dudley Reagent benzylation. Note the role of MgO in maintaining neutrality.
Common Failure Modes
-
Williamson Method fails to go to completion:
-
Cause: Alkoxide aggregation or poor leaving group quality.
-
Fix: Add TBAI (catalytic) or 15-Crown-5 (if using NaH) to chelate sodium and break up ion pairs.
-
-
Imidate Method yields low conversion:
-
Cause: Moisture in the solvent hydrolyzing the imidate to the amide before it reacts with the alcohol.
-
Fix: Strictly dry DCM over
or molecular sieves.
-
-
Hydrogenolysis is slow/stalled:
-
Cause: Catalyst poisoning by Sulfur or Amines in the substrate.
-
Fix: Add a drop of Acetic Acid or HCl to the mixture (if acid-stable) to protonate amines. Switch to
(Pearlman's Catalyst) for stubborn cases.
-
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Iversen, T.; Bundle, D. R. "Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups."[2][9] J. Chem. Soc., Chem. Commun.[2][9]1981 , 1240–1241.[2]
-
Poon, K. W. C.; Dudley, G. B. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt."[2][10] J. Org.[2][3][6][7][10] Chem.2006 , 71, 3923–3927.[2][3][10][11]
- Eckenberg, P.; Groth, U.; Huhn, T.; Richter, N.; Schütz, C.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Dudley Reagents [sigmaaldrich.com]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
- 8. dokumen.pub [dokumen.pub]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt [organic-chemistry.org]
- 11. Benzyl Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low yields and side reactions in benzylation protocols
Status: Operational Operator: Senior Application Scientist Ticket ID: BNZ-OPT-2024
Diagnostic Workflow: Select Your Protocol
Before troubleshooting low yields, ensure you are using the correct mechanistic pathway for your specific substrate. Many "failures" are actually mismatches between substrate sensitivity and reaction conditions.
Figure 1: Decision matrix for selecting the optimal benzylation protocol based on substrate stability and steric profile.
Module A: The Williamson Ether Synthesis (Standard Basic)
Primary Use: Robust substrates stable to strong base (NaH). Common Failure: Low yield due to moisture or aggregation; C-alkylation of phenols.
Standardized Protocol
-
Drying: Flame-dry all glassware under vacuum. Cool under Argon.
-
Solvent: Use anhydrous DMF (N,N-Dimethylformamide) or THF. Critical: DMF from an old bottle contains dimethylamine and water.
-
Deprotonation: Add NaH (60% dispersion in oil, 1.2 - 1.5 equiv) to the solvent at 0°C.
-
Addition: Add substrate (alcohol) dropwise. Stir 30 min to ensure
evolution ceases. -
Alkylation: Add Benzyl Bromide (BnBr) (1.2 equiv) dropwise. Warm to RT.
-
Quench: Cool to 0°C, add saturated
.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Yield < 20% | Moisture Ingress: NaH acts as a desiccant before it acts as a base. | Use a fresh bottle of NaH. If NaH is grey/white, it is active. If it is crusty/white only, it may be hydrolyzed. |
| No Reaction (Recovered SM) | Aggregation: The alkoxide anion forms tight aggregates in non-polar solvents. | Add 18-Crown-6 (1.0 equiv) or switch to highly polar DMF/DMSO to separate the ion pair. |
| Side Product: C-Alkylation | Ambident Nucleophile: Phenols can alkylate at Oxygen or Carbon (Ortho/Para). | Solvent Switch: Use DMF (Polar Aprotic).[1][2] Protic solvents or non-polar solvents favor C-alkylation by shielding the Oxygen [1].[3] |
| Side Product: Dibenzylation | Primary Amines: | Switch Protocol: Do not use alkyl halides. Use Reductive Amination (Benzaldehyde + |
Module B: Acid-Catalyzed & Neutral Protocols
Primary Use: Substrates containing esters, silyl ethers, or base-sensitive lactones.
Protocol B1: Benzyl Trichloroacetimidate (BTCA)
This method utilizes acid catalysis (
-
Reagents: Benzyl 2,2,2-trichloroacetimidate (BTCA), cyclohexane/DCM (2:1).
-
Catalyst: Triflic acid (TfOH) (0.1 equiv).
-
Key Mechanism: The acid protonates the imidate nitrogen, making trichloroacetamide a neutral leaving group.
-
Troubleshooting: If the reaction turns black/tarry, the acid concentration is too high. Dilute the acid catalyst in DCM before addition, or switch to the milder PPTS (Pyridinium p-toluenesulfonate).
Protocol B2: Dudley Reagent (Neutral Conditions)
For substrates that cannot tolerate any acid or base. The reagent is 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT).[4]
-
Mix: Dissolve Alcohol (1 equiv) and Bn-OPT (2 equiv) in
-trifluorotoluene (TFT) or Toluene. -
Scavenger: Add MgO (2 equiv) to scavenge the pyridone byproduct.
-
Heat: Warm to 83°C.
-
Mechanism: Thermal decomposition generates a benzyl cation equivalent (SN1-like) [2].
Module C: Phase Transfer Catalysis (PTC)
Primary Use: Scale-up reactions where anhydrous solvents (DMF) are too expensive or difficult to remove.
Mechanism of Action
In a biphasic system (e.g., Toluene/Water), the inorganic base (KOH) remains in the water, and the substrate remains in the organic layer. They cannot react.
TBAI (Tetrabutylammonium iodide) acts as a shuttle. It exchanges
Figure 2: The catalytic cycle of TBAI in a biphasic benzylation system.
Troubleshooting PTC Reactions
-
Stirring Rate: PTC is diffusion-controlled. If yield is low, increase stirring speed to >800 RPM to maximize interfacial area.
-
Catalyst Poisoning: Iodide (from TBAI) is a better nucleophile than Chloride. It forms Benzyl Iodide in situ, which is more reactive. Do not substitute TBAI with TBA-Chloride unless necessary, as the reaction will slow down significantly [3].
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned into a solid gel upon adding NaH. What happened? A: You likely have a high concentration of alkoxide aggregates. This "gelation" stops diffusion.
-
Fix: Add more DMF immediately. If using THF, add a co-solvent like HMPA (toxic) or DMPU (safer alternative) to break the aggregates.
Q: I see a new spot on TLC that is less polar than my product, but it's not the starting material.
A: This is likely Benzyl Ether Dimer (
-
Prevention: Ensure reagents are dry.[1] This side product is chemically inert and can usually be removed via chromatography (elutes very early with hexanes).
Q: Can I benzylate a tertiary alcohol? A: Williamson synthesis often fails here due to steric hindrance causing E2 elimination (formation of styrene from BnBr) rather than substitution.
-
Solution: Use the Dudley Reagent (Protocol B2). The
-like character of the Dudley reagent allows it to benzylate tertiary alcohols effectively where methods fail [4].
References
-
PharmaXChange. (2011). Conditions for O-alkylation vs C-alkylation of Phenolates.[3][5]Link
-
Poon, K. W. C., & Dudley, G. B. (2006).[4] Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. Journal of Organic Chemistry.[6][7][8] Link
-
Ohtani, N., et al. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Langmuir. Link
-
Albiniak, P. A., & Dudley, G. B. (2007).[4] Benzyl trichloroacetimidate and other methods.[4][8][9] Organic Syntheses.[10][11] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. iajpr.com [iajpr.com]
- 11. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
Technical Support Center: Minimizing Benzyl Ester Byproduct Formation in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of benzyl ester byproducts during organic synthesis. As Senior Application Scientists, we understand that unwanted side reactions can compromise yield, purity, and project timelines. This resource is designed to explain the root causes of this common issue and provide actionable, field-proven solutions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may be encountering during your experiments. The answers are structured to help you diagnose the issue and implement an effective solution.
Q1: I'm observing a significant benzyl ester byproduct in my reaction mixture, especially during an acid-catalyzed deprotection step. What is the likely cause?
A1: The root cause is almost certainly the formation of a stabilized benzyl cation (C₆H₅CH₂⁺).
This is a very common issue, particularly when using acid-labile protecting groups in a molecule that also contains benzyl groups (e.g., benzyl esters or ethers) or when performing final cleavage from a resin in peptide synthesis.[1]
Causality Explained:
-
Generation of the Benzyl Cation: Under strong acidic conditions, such as with Trifluoroacetic Acid (TFA) or Hydrofluoric Acid (HF), benzyl protecting groups are cleaved.[2][3] The cleavage results in the formation of a relatively stable, resonance-stabilized benzyl carbocation.
-
Electrophilic Attack: This highly reactive benzyl cation is a potent electrophile. It will readily react with any available nucleophile in the reaction mixture.
-
Byproduct Formation: If a deprotected carboxylic acid is present (for instance, the side chain of aspartic or glutamic acid in a peptide), the benzyl cation can re-alkylate it, forming a stable benzyl ester byproduct. This effectively "recaps" the desired functional group with a benzyl group, leading to a significant impurity that can be difficult to separate.
This mechanism is a classic example of an unwanted side reaction driven by a reactive intermediate generated during a deprotection step.[4]
Q2: I'm performing a Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH or Fmoc-Glu(OBzl)-OH, and my final product is contaminated with a mass addition of +90 Da. How do I prevent this?
A2: This mass addition corresponds to benzylation. The solution is to use an optimized "cleavage cocktail" containing cation scavengers.
In the context of Fmoc-SPPS, the final cleavage from the resin and removal of side-chain protecting groups is typically performed with a high concentration of TFA. While the Fmoc group is base-labile, side chains are often protected with acid-labile groups like tert-butyl (tBu) and, in some strategies, benzyl (Bzl).[1] The benzyl esters on Asp and Glu side chains are cleaved by TFA, generating the problematic benzyl cation.[5]
The Solution: Cation Scavengers
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive electrophiles like the benzyl cation before they can react with your peptide.[6][7]
dot
Caption: Benzyl cation formation and competitive reaction pathways.
| Scavenger | Typical % in Cocktail | Mechanism & Use Case |
| Triisopropylsilane (TIS) | 2.5% - 5% | Reduces the benzyl cation to toluene via hydride transfer. Highly effective and the most common choice.[7] |
| Water (H₂O) | 2.5% - 5% | Reacts with the benzyl cation to form benzyl alcohol, which is less reactive. Also helps with peptide solubility.[8] |
| Anisole | 2.5% - 5% | Acts as an electrophilic sink through Friedel-Crafts alkylation. Can sometimes be difficult to remove during workup.[6] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Effective but can reduce methionine or other sensitive residues. Primarily used when Trp(Boc) is present to prevent t-butylation.[9] |
A standard, robust cleavage cocktail is 95% TFA, 2.5% Water, and 2.5% TIS .[8] See Protocol 1 for a detailed methodology.
Q3: I'm attempting a Fischer esterification between a carboxylic acid and benzyl alcohol using sulfuric acid, but my yields are low and I see a lot of tar-like residue. How can I optimize this?
A3: Benzyl alcohol is prone to polymerization and side reactions under harsh acidic conditions. You should switch to a milder catalyst or an alternative esterification method.
While Fischer esterification is a classic reaction, benzyl alcohol's reactivity makes it a challenging substrate for this method.[10] The strong acid (H₂SO₄) can promote self-etherification or polymerization of the alcohol, leading to the tar you're observing.
Recommended Solutions:
-
Use a Milder Acid Catalyst: Replace concentrated sulfuric acid with p-toluenesulfonic acid (p-TsOH). It is sufficiently acidic to catalyze the reaction but is less prone to causing degradation of the benzyl alcohol.[11]
-
Alternative Benzylation Method (Williamson-type): A more reliable approach is to deprotonate the carboxylic acid to form its carboxylate salt and then react it with benzyl bromide or benzyl chloride. This Sₙ2 reaction is highly efficient and avoids harsh acidic conditions altogether.[12][13]
-
Base: A non-nucleophilic base like cesium carbonate (Cs₂CO₃) or even sodium bicarbonate can be used to form the carboxylate in situ.[3]
-
-
Use an Activating Agent: Reagents like 2-benzyloxy-1-methylpyridinium triflate can activate the carboxylic acid for benzylation under neutral conditions, which is compatible with many sensitive functional groups.[14]
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism that makes benzyl ester formation a persistent problem?
A4: The core of the issue is the thermodynamic stability of the benzyl carbocation. When a benzyl group is cleaved from an oxygen or nitrogen atom, it doesn't leave as a neutral molecule. Under acidic conditions, it departs as C₆H₅CH₂⁺. This cation is stabilized by resonance, with the positive charge delocalized across the benzene ring. This stability means it has a longer lifetime in solution compared to a simple alkyl cation, giving it more opportunity to react with any available nucleophile, thereby creating the undesired byproduct.
Q5: In which common synthetic procedures is benzyl ester formation a notorious side reaction?
A5: This side reaction is most prevalent in two main areas:
-
Solid-Phase Peptide Synthesis (SPPS): Specifically during the final acid-mediated cleavage step when benzyl-based protecting groups are used for aspartic acid, glutamic acid, or the C-terminus.[1][3]
-
Protecting Group Manipulations: In any multi-step synthesis where a benzyl group (ether or ester) must be cleaved with strong acid in the presence of other nucleophilic functional groups (like free carboxylic acids or amines).[4][15]
Q6: What are "cation scavengers" and how do they work on a chemical level?
A6: Cation scavengers are reagents added to a reaction to intercept and neutralize highly reactive carbocation intermediates.[6][7] They are "sacrificial" nucleophiles that are more reactive or present in higher concentration than the functional groups on your target molecule. They work via two primary mechanisms:
-
Reduction: Scavengers like Triisopropylsilane (TIS) deliver a hydride ion (H⁻) to the carbocation, reducing it to a neutral, unreactive hydrocarbon (e.g., the benzyl cation is reduced to toluene).
-
Trapping: Scavengers like water or anisole are nucleophiles that attack the carbocation, forming a stable, neutralized adduct (e.g., benzyl alcohol or a benzylated anisole derivative).[6]
Q7: Are there alternative protecting groups for carboxylic acids that avoid the issues associated with benzyl esters?
A7: Yes, the choice of protecting group is critical and depends on the overall synthetic strategy (a concept known as orthogonality).[16] Here are common alternatives:
-
tert-Butyl (tBu) Esters: Widely used in Fmoc-based SPPS. They are stable to the basic conditions used for Fmoc removal but are readily cleaved by moderate acids like TFA. The tert-butyl cation formed is also scavenged, but the group offers a different chemical compatibility.[4][17]
-
Allyl (All) Esters: Cleaved under very mild, specific conditions using a palladium(0) catalyst. This provides excellent orthogonality with both acid- and base-labile groups.[16]
-
Methyl/Ethyl Esters: Simple esters that are robust but require harsh basic conditions (saponification) for removal, which can cause racemization or other side reactions.[17]
Part 3: Protocols and Methodologies
Protocol 1: Standard Procedure for Minimized Benzylation during TFA Cleavage in SPPS
This protocol outlines the use of a scavenger-containing cocktail for the final cleavage of a peptide from the resin while minimizing benzyl ester byproduct formation.
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Prepare the cleavage cocktail: In a fume hood, carefully mix 95% TFA, 2.5% deionized water, and 2.5% TIS by volume. For 10 mL of cocktail, use 9.5 mL TFA, 0.25 mL water, and 0.25 mL TIS.
-
Place the dried peptide-resin (e.g., 50-100 mg) in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin away from the cleavage solution, collecting the filtrate which contains your peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen until a small volume remains.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10-20 times the volume of the concentrate).
-
Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice.
-
Dry the resulting peptide pellet under vacuum.
Protocol 2: Optimized Esterification using Benzyl Bromide
This protocol describes a reliable method for synthesizing a benzyl ester from a carboxylic acid, avoiding the pitfalls of the Fischer esterification.[3]
Materials:
-
Carboxylic acid of interest
-
Cesium Carbonate (Cs₂CO₃)
-
Benzyl Bromide
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv.) in DMF.
-
Add cesium carbonate (1.5 equiv.) to the solution. Stir at room temperature for 30 minutes to form the cesium carboxylate salt.
-
Add benzyl bromide (1.1 equiv.) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 4-12 hours).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl ester.
-
Purify the product as necessary, typically by flash column chromatography.
Part 4: Visualizations
Troubleshooting Workflow
dot
Caption: A troubleshooting workflow for diagnosing benzyl ester byproduct issues.
References
-
BenchChem Technical Support Team. (2025). Troubleshooting low yield in N3-peptide synthesis. Benchchem. 9
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference, specific scavenger information found across multiple sources like NIH papers, e.g., [Link])
-
Gyros Protein Technologies. (2020). SPPS Tips: Strategies for Minimizing Side-Reactions. [Webinar].
-
Organic Chemistry Portal. (n.d.). Benzyl Esters.
-
Dudley, G. B., Tummatorn, J., & Albiniak, P. A. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 41.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
-
BenchChem Technical Support Team. (2025). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester. Benchchem. 7
-
BenchChem Technical Support Team. (2025). A Researcher's Guide to Fmoc-Glu-OH vs. Boc-Glu-OH in Solid-Phase Peptide Synthesis. Benchchem. 1
-
Wikipedia. (n.d.). Benzyl group.
-
Sigma-Aldrich. Fmoc-Glu(OBzl)-OH Novabiochem. Product Specification.
-
Kumar, A., & Akanksha. (2007). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2007(15), 164-169.
-
Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Forum Post].
-
St. Paul's Cathedral Mission College. (n.d.). Peptides-V, Synthesis-II. [Lecture Notes].
-
Wikipedia. (n.d.). Protecting group.
-
Tam, P. Y., & Sarris, M. (2019). Green Chemistry: Principles and Case Studies. CRC Press.
-
Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry. [Forum Post].
-
Durst, H. D., & Gokel, G. W. (1978). Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts. Journal of Chemical Education, 55(3), 206.
-
BenchChem Technical Support Team. (2025). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Benchchem. 3
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Benzyl Esters [organic-chemistry.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzyl group - Wikipedia [en.wikipedia.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. books.rsc.org [books.rsc.org]
Validation & Comparative
Technical Guide: 1H and 13C NMR Characterization of 3,5-bis(benzyloxy)benzoic Acid
Executive Summary
3,5-bis(benzyloxy)benzoic acid is a critical "Generation 1" (G1) dendritic wedge used in the convergent synthesis of Fréchet-type poly(benzyl ether) dendrimers. Its structural integrity is paramount because any asymmetry or mono-substitution defects propagate exponentially in subsequent dendrimer generations.
This guide provides a definitive NMR characterization protocol. Unlike standard database entries, this document focuses on comparative diagnostics —teaching you how to distinguish the pure product from its specific synthetic precursors (methyl 3,5-dihydroxybenzoate) and common impurities (mono-benzylated side products) using high-field NMR.
Structural Analysis & Symmetry Logic
Before analyzing the spectra, one must understand the molecule's symmetry, as this dictates the signal count.
-
Symmetry Group:
(The axis runs through the Carbonyl Carbon, C1, and C4). -
Implication:
-
Protons at positions 2 and 6 are chemically equivalent (isochronous).
-
The two benzyloxy groups are chemically equivalent.
-
Proton H4 (between the oxygen atoms) is unique and highly shielded.
-
Diagnostic Logic Tree
-
Check the Aliphatic Region: Look for the benzylic
singlet (~5.1 ppm). If split, the symmetry is broken. -
Check the Aromatic Region: Look for the 2:1 integration ratio between the "outer" benzyl protons and the "inner" core protons.
-
Check the Carbonyl: Ensure the ester methyl group (from the precursor) is absent.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize solvent-solute interactions (stacking effects), follow this protocol.
Reagents
-
Analyte: ~10–15 mg of dry 3,5-bis(benzyloxy)benzoic acid.
-
Solvent A (Routine): Chloroform-d (
) + 0.03% TMS. Note: The acidic proton may be broad or invisible. -
Solvent B (Full Characterization): Acetone-
or DMSO- . Preferred for visualizing the carboxylic acid proton and preventing aggregation.
Workflow
-
Dissolve 15 mg of sample in 0.6 mL of solvent.
-
Filter through a cotton plug if any turbidity remains (salt byproducts from hydrolysis).
-
Acquire 1H NMR (16 scans) and 13C NMR (512+ scans due to quaternary carbons).
1H NMR Characterization
Solvent: Acetone-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 11.0 – 12.0 | Broad Singlet (br s) | 1H | COOH | Disappears in |
| 7.30 – 7.50 | Multiplet (m) | 10H | Benzyl Aromatics | The 10 protons of the two phenyl rings overlap heavily. |
| 7.28 | Doublet (d, | 2H | Ar-H (C2, C6) | Ortho to the carboxylic acid. Deshielded by the carbonyl.[2] |
| 6.88 | Triplet (t, | 1H | Ar-H (C4) | Para to the acid; flanked by two oxygens. Highly shielded. |
| 5.18 | Singlet (s) | 4H | Benzylic | Critical Diagnostic. Must be a sharp singlet. |
Key Interpretation Notes:
-
The "Triplet" at 6.88 ppm: This is a triplet due to meta-coupling (
) with H2 and H6. It is the most distinct signal for the central ring. -
Integration Ratio: The ratio of the Benzylic
(5.18 ppm) to the Core H4 (6.88 ppm) must be exactly 4:1 . A deviation suggests mono-benzylation or solvent peaks.
13C NMR Characterization
Solvent: Acetone-
| Chemical Shift ( | Carbon Type | Assignment | Notes |
| 167.5 | Quaternary (C=O) | COOH | Diagnostic for acid vs. alcohol precursors. |
| 160.5 | Quaternary (C-O) | C3, C5 | Ipso carbons attached to ether oxygen. |
| 137.8 | Quaternary | Benzyl Ipso | Attachment point of the benzyl ring. |
| 133.5 | Quaternary | C1 | Ipso carbon attached to COOH. |
| 129.3 | CH | Benzyl meta | Intense signal (4 carbons). |
| 128.8 | CH | Benzyl para | Intense signal (2 carbons). |
| 128.4 | CH | Benzyl ortho | Intense signal (4 carbons). |
| 108.8 | CH | C2, C6 | Shielded by ortho-alkoxy effect. |
| 107.5 | CH | C4 | Most shielded aromatic carbon (between two oxygens). |
| 70.5 | Benzylic | Diagnostic ether linkage. |
Comparative Analysis: Distinguishing Alternatives
This section compares the product against its most likely contaminants in a synthesis workflow.
Scenario A: Product vs. Starting Material (Methyl 3,5-dihydroxybenzoate)
-
1H NMR Distinction:
-
Starting Material: Shows a methyl ester singlet at ~3.9 ppm. Shows phenolic -OH protons (variable, 5-9 ppm). Lacks benzylic signals (5.1 ppm, 7.3-7.5 ppm).
-
Product: Shows benzylic signals.[4] Lacks methyl ester singlet.
-
-
13C NMR Distinction:
-
Starting Material: Ester methyl carbon at ~52 ppm.
-
Product: Benzylic methylene carbon at ~70 ppm.
-
Scenario B: Product vs. Mono-Alkylated Impurity (3-benzyloxy-5-hydroxybenzoic acid)
-
Symmetry Break: The mono-substituted impurity lacks
symmetry. -
1H NMR Distinction:
-
Product: H2 and H6 are equivalent (1 signal).
-
Impurity: H2, H6, and H4 are all chemically distinct (3 distinct signals in the aromatic region).
-
Impurity: Integration of Benzylic
vs. Core Aromatics will be 2:3 rather than 4:3 .
-
Visualization of Characterization Logic
Diagram 1: Synthesis & QC Workflow
This flowchart outlines the synthesis path and the critical QC decision points based on NMR data.
Caption: Synthesis workflow with integrated NMR checkpoints to ensure conversion from ester to acid.
Diagram 2: Spectral Assignment Map
This diagram maps the specific structural moieties to their diagnostic chemical shifts.
Caption: Mapping structural moieties to diagnostic 1H and 13C NMR chemical shifts (Acetone-d6).
References
-
Hawker, C. J., & Fréchet, J. M. J. (1990).[5] Preparation of polymers with controlled molecular architecture.[5] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link
-
Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid.[4][6] Acta Crystallographica Section E, E68, o3247. Link
- Percec, V., et al. (2000). Self-Assembly of Fluorinated Dendrons. Chemistry – A European Journal, 6(15), 2687–2704.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 3,4,5-TRIS(BENZYLOXY)BENZOIC ACID(1486-48-2) 13C NMR spectrum [chemicalbook.com]
- 4. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis: Benzyl Esters vs. Other Carboxyl Protecting Groups in Synthesis
[1][2]
Executive Summary
In complex molecule synthesis and drug development, the strategic selection of protecting groups (PGs) dictates the efficiency of the synthetic route.[1][2] This guide provides a technical analysis of Benzyl (Bn) esters compared to tert-butyl (t-Bu), methyl (Me), and allyl (Alloc) esters. While tert-butyl esters rely on acid lability and methyl esters on base lability, benzyl esters offer a unique hydrogenolytic lability , providing critical orthogonality in multi-step synthesis, particularly in peptide and carbohydrate chemistry.
Mechanistic Foundation & Stability Profile
The utility of the benzyl ester stems from the stability of the benzylic carbon-oxygen bond under ionic conditions versus its high reactivity under catalytic hydrogenolysis.
Stability Matrix
The following table quantifies the performance of benzyl esters against common alternatives.
| Protecting Group | Acid Stability (TFA/HCl) | Base Stability (LiOH/NaOH) | Hydrogenolysis (H₂/Pd-C) | Nucleophiles (RLi/Grignard) | Primary Cleavage Mechanism |
| Benzyl (Bn) | Stable (to mild/moderate) | Stable (to mild) | Labile (Fast) | Stable | Catalytic Hydrogenolysis |
| tert-Butyl (t-Bu) | Labile (Fast) | Stable | Stable | Stable | Acid-catalyzed elimination ( |
| Methyl (Me) | Stable | Labile (Fast) | Stable | Labile | Saponification ( |
| Allyl (Alloc) | Stable | Stable | Stable* | Stable | Pd(0) Isomerization/Transfer |
*Allyl groups are stable to standard hydrogenation but cleaved by Pd(0) with scavengers.
Mechanistic Divergence
-
Benzyl Esters (Hydrogenolysis): Cleavage is driven by the adsorption of the aromatic ring onto the catalyst surface (typically Pd or Ni), followed by oxidative addition of the benzylic C-O bond to the metal center. This proceeds under neutral conditions, preserving acid/base-sensitive motifs.[3]
-
tert-Butyl Esters (Acidolysis): Cleavage relies on the stability of the tert-butyl carbocation. Protonation of the carbonyl oxygen facilitates the elimination of isobutylene. This requires acidic conditions (e.g., TFA), which may be incompatible with acid-labile groups like acetals or silyl ethers.[2]
Orthogonality & Strategic Logic
The primary reason to select a benzyl ester is orthogonality . It allows for the deprotection of the carboxyl group without affecting acid-labile (Boc, t-Bu ethers) or base-labile (Fmoc, methyl esters) groups.
Visualization: Orthogonal Deprotection Logic
The following diagram illustrates the decision logic for selecting a protecting group based on the required deprotection conditions.
Figure 1: Decision logic for carboxyl protecting group selection based on chemical sensitivity.
Experimental Protocols
These protocols are designed for high reliability and scalability.
Protocol A: Benzyl Ester Formation (Standard)
Scope: Robust protection of carboxylic acids using benzyl bromide.
-
Reagents: Carboxylic Acid (1.0 equiv), Benzyl Bromide (BnBr, 1.2 equiv), Cesium Carbonate (Cs₂CO₃, 1.5 equiv), DMF (0.5 M).
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂).
-
Add Cs₂CO₃. The mixture may become a suspension.
-
Add BnBr dropwise via syringe.
-
Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane:EtOAc).
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography.
-
-
Why this works: Cs₂CO₃ promotes the "cesium effect," enhancing the nucleophilicity of the carboxylate anion for faster
displacement compared to K₂CO₃ [1].
Protocol B: Benzyl Ester Deprotection (Hydrogenolysis)
Scope: Neutral cleavage preserving acid/base sensitive groups.[2]
-
Reagents: Benzyl Ester (1.0 equiv), Pd/C (10% wt loading, 10-20% by mass of substrate), MeOH or EtOAc.
-
Procedure:
-
Dissolve substrate in MeOH or EtOAc. (Note: EtOAc is safer for larger scales to prevent fire hazards).
-
Carefully add Pd/C catalyst.[4] Caution: Pd/C can ignite solvent vapors; add under a blanket of Nitrogen.
-
Purge the vessel with H₂ gas (balloon pressure is usually sufficient).
-
Stir vigorously at RT for 1–6 hours.
-
Workup: Filter through a Celite pad to remove the catalyst. Rinse the pad with solvent. Concentrate the filtrate.
-
-
Self-Validation: If conversion is slow, check for catalyst poisoning (sulfur/amines). Addition of a drop of acetic acid can accelerate the reaction.
Protocol C: Selective Acid Cleavage (Bn vs t-Bu)
Comparative Performance Data
The following data aggregates typical performance metrics from synthetic literature [2][3].
| Metric | Benzyl Ester (Bn) | tert-Butyl Ester (t-Bu) | Methyl Ester (Me) |
| Formation Yield | 85–95% | 75–90% | >95% |
| Atom Economy | Moderate (Loss of Toluene) | Moderate (Loss of Isobutylene) | High (Loss of Methanol) |
| Deprotection Time | 1–4 h (H₂) | 0.5–2 h (TFA) | 2–12 h (LiOH) |
| Scale-up Suitability | High (Clean removal) | High (Gas byproduct) | High (Aqueous waste) |
| Cost | Low (BnBr is cheap) | Low | Very Low |
Visualization: Hydrogenolysis Mechanism
Understanding the surface chemistry is vital for troubleshooting failed deprotections.
Figure 2: Step-wise mechanism of Pd-catalyzed hydrogenolysis of benzyl esters.
Expert Insights & Troubleshooting
-
Catalyst Poisoning: If your molecule contains sulfur (thioethers, thioesters) or basic amines, standard Pd/C may fail.
-
Solution: Use Pd(OH)₂ (Pearlman's Catalyst) or add an acid scavenger. For sulfur-containing compounds, benzyl esters are often avoided in favor of acid-labile groups.
-
-
Alternative Deprotection: If the molecule has an alkene that must be preserved, H₂/Pd-C cannot be used.
-
Solution: Use Lewis Acids (e.g., BBr₃ or TMSI) to cleave benzyl esters via an
-type mechanism, though this sacrifices the neutral deprotection advantage.
-
-
Safety: On large scale, the generation of toluene during hydrogenolysis is benign, whereas the isobutylene gas from t-Bu cleavage can pressurize vessels, and saponification of methyl esters generates soapy emulsions that complicate workup.
References
-
BenchChem. Application Notes and Protocols: Deprotection of Benzyl Esters. Retrieved from
-
Organic Chemistry Portal. Benzyl Esters in Organic Synthesis. Retrieved from
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Field Guide).
-
Common Organic Chemistry. Benzyl Protection and Deprotection Conditions. Retrieved from
Conformational analysis of O-CH2 groups in bis(benzyloxy)benzene derivatives
An In-Depth Guide to the Conformational Analysis of O-CH2 Linkages in Bis(benzyloxy)benzene Derivatives
Introduction: The Significance of Spatial Arrangement
Bis(benzyloxy)benzene derivatives are a class of compounds utilized in diverse fields, from materials science to medicinal chemistry. Their utility is often dictated not just by their chemical composition, but by their three-dimensional structure. The flexible bis(benzyloxy) ether linkages (Ar-O-CH2-Ph) are key determinants of the overall molecular shape, influencing crystal packing, solubility, and, crucially for drug development, the ability to interact with biological targets. Understanding the preferred conformations of the O-CH2 groups is therefore paramount for predicting and engineering molecular properties.
This guide provides a comparative analysis of the primary techniques used to elucidate the conformational landscape of these critical linkages. We will explore the strengths and limitations of Single-Crystal X-ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and computational modeling, offering insights into experimental design and data interpretation for researchers in the field.
Core Concepts: Defining the Conformation
The conformation of the benzyloxy linkage is primarily defined by the rotation around two key single bonds, which can be described by two principal torsion (dihedral) angles. The interplay between these angles determines the spatial relationship between the central benzene ring and the outer benzyl groups.
Caption: Key dihedral angles (τ) defining the conformation of the O-CH2 linkage.
The molecule can adopt various conformations, from extended (zig-zag) to folded (hairpin), depending on steric hindrance, electronic effects, and non-covalent interactions like C-H···π stacking.
Comparative Analysis of Analytical Techniques
The complete conformational picture of a flexible molecule like a bis(benzyloxy)benzene derivative is best assembled by integrating data from multiple analytical techniques. Each method provides a unique perspective, whether in the highly ordered solid state, the dynamic solution state, or a theoretical vacuum.
Single-Crystal X-ray Diffraction (SCXRD): The Solid-State Benchmark
SCXRD provides an unambiguous, high-resolution snapshot of the molecule's conformation as it exists within a crystal lattice. It is the gold standard for determining precise bond lengths, bond angles, and, most importantly for this analysis, torsion angles.
Expertise & Causality: The choice to pursue SCXRD is driven by the need for definitive structural proof. The resulting crystal structure reveals not only the intramolecular conformation but also the intermolecular interactions (e.g., C-H···O, C-H···π) that stabilize that specific arrangement in the solid state.[1] For example, crystal packing forces can select for a single conformer from a distribution that might exist in solution. The observation of a syn or anti conformation of the O-CH2 groups with respect to the central ring in a crystal structure provides a crucial energetic anchor point for further computational and solution-state studies.[2][3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validation): The primary prerequisite is a high-quality single crystal. This is often the most challenging step. A self-validating protocol involves screening various solvent systems (e.g., ethanol, ethyl acetate, hexane/EtOAc mixtures) and crystallization methods (slow evaporation, vapor diffusion, cooling). The formation of well-defined, non-twinned crystals is the validation checkpoint.[4]
-
Data Collection: The crystal is mounted on a goniometer in a diffractometer. It is cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations, leading to a higher-quality dataset. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell.[5] Atoms are fitted to the electron density, and the model is refined to achieve the best fit with the experimental data. Key validation metrics include the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible (typically < 0.05 for high-quality structures).
Data Presentation: SCXRD-Derived Torsion and Dihedral Angles
The following table summarizes key conformational parameters for several bis(benzyloxy)benzene derivatives reported in the literature. This quantitative data provides a direct comparison of solid-state structures.
| Compound | Torsion/Dihedral Angle (°C) | Conformation Description |
| 1,4-Bis(benzyloxy)benzene | The molecule possesses a crystallographic inversion center, implying a planar and extended conformation in the crystal lattice.[6] | Extended / anti |
| 3,5-Bis(benzyloxy)benzoic acid | The O-CH2 groups form dihedral angles of 4.1(2)° and 10.9(4)° with the central benzene ring.[2] | Adopts a syn-anti conformation with respect to the central ring.[2] |
| [3,5-Bis(benzyloxy)phenyl]methanol | Dihedral angles between the central ring and the two outer phenyl rings are 84.40(16)° and 75.12(15)°.[3] | The O-CH2 bonds lie in the plane of the central ring and adopt a syn, anti conformation.[3] |
| (2E)-1-[3,5-bis(benzyloxy)phenyl]...one | Dihedral angles between the central ring and the pendant phenyl rings are 75.57(13)° and 75.70(10)°.[1] | The C-O-C-C torsion angles of 177.2(3)° and 179.5(2)° indicate an anti conformation for the benzyloxy groups.[1] |
| 1-Benzyloxy-2,5-bis(chloromethyl)... | The dihedral angle between the two phenyl rings is 52.65 (10)°.[7] | The conformation is influenced by the additional chloromethyl substituents, leading to a significant twist between the aromatic systems.[7] |
NMR Spectroscopy: Probing the Solution-State Ensemble
In solution, molecules are dynamic and can exist as an equilibrium of multiple conformers. NMR spectroscopy is a powerful tool for characterizing this conformational ensemble, providing data on the time-averaged structure.[8][9]
Expertise & Causality: Unlike SCXRD which sees one static state, NMR detects the average conformation or, in cases of slow exchange, multiple distinct conformers.[10] The choice of NMR experiments is dictated by the need to probe through-space proximity. 1D ¹H NMR can give initial clues; for instance, the chemical shift of the benzylic CH2 protons can be influenced by the magnetic anisotropy of the nearby aromatic rings, with upfield shifts often indicating a folded or stacked conformation. For unambiguous evidence, 2D Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is the definitive method. An NOE cross-peak between protons on the central ring and protons on a benzyl ring is direct proof of their spatial proximity (< 5 Å), strongly indicating a preference for a folded conformer in solution.[11]
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration that minimizes intermolecular aggregation (typically 5-10 mM). The sample must be free of paramagnetic impurities.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.
-
Set up a 2D NOESY or ROESY experiment. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.
-
Key Parameter (Self-Validation): The mixing time (τm) is critical. A series of experiments with varying mixing times (e.g., 200-800 ms) should be run. True NOEs will build up with increasing mixing time, while artifacts like spin diffusion will be more prominent at longer times. The presence of a logical build-up rate validates the observed correlations.
-
-
Data Analysis: Process the 2D data and look for cross-peaks that connect protons from different parts of the molecule. Specifically, identify correlations between the central aromatic ring protons and the benzyl ring protons. The volume of these cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing qualitative and sometimes semi-quantitative distance restraints.
Computational Modeling: The Theoretical Landscape
Computational chemistry, particularly methods like Density Functional Theory (DFT), allows for the exploration of the entire potential energy surface of a molecule.[12][13] This provides invaluable data on the relative stabilities of different conformers and the energy barriers for their interconversion.
Expertise & Causality: Computational studies are chosen to complement experimental data. While SCXRD shows the global minimum in a crystal and NMR shows the solution average, calculations can reveal other low-energy "hidden" conformers that might be biologically relevant but difficult to detect experimentally. A Potential Energy Surface (PES) scan, where a key torsion angle is systematically rotated and the energy calculated at each step, is a standard protocol to identify all local minima (stable conformers) and transition states (energy barriers).[14][15]
Experimental Protocol: DFT-Based Conformational Search
-
Structure Building: Construct a 3D model of the bis(benzyloxy)benzene derivative using a molecular builder.
-
Conformational Search:
-
Perform an initial, low-level (e.g., molecular mechanics) conformational search to identify a range of possible structures.
-
Select the lowest energy conformers from this search for higher-level optimization.
-
-
DFT Optimization (Self-Validation): Optimize the geometry of each selected conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). A true energy minimum is validated by performing a frequency calculation; all calculated vibrational frequencies must be real (positive). The presence of an imaginary frequency indicates a transition state, not a stable conformer.
-
PES Scan: To map the interconversion pathway, select a key dihedral angle (e.g., Ar-O-CH2-Ph) and perform a relaxed scan, optimizing the rest of the molecule's geometry at each incremental step of the angle's rotation.
-
Data Analysis: Plot the relative energy versus the dihedral angle to visualize the energy landscape, identifying the most stable conformers and the rotational barriers between them.
An Integrated Approach for Comprehensive Analysis
Caption: Workflow for an integrated conformational analysis study.
Conclusion
The conformational analysis of the O-CH2 groups in bis(benzyloxy)benzene derivatives is not a one-size-fits-all process. A judicious combination of Single-Crystal X-ray Diffraction, NMR spectroscopy, and computational modeling is required for a comprehensive understanding. SCXRD provides the solid-state benchmark, NMR reveals the dynamic behavior in solution, and computational methods bridge the gap, offering a complete map of the molecule's energetic landscape. For drug development professionals and materials scientists, this detailed structural knowledge is the foundation for rational design and the prediction of molecular behavior.
References
- Current Time Inform
-
The conformational forms of N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide. ResearchGate. [Link]
-
Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. Wiley Online Library. [Link]
-
Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]
-
Conformational Analysis, Spectroscopic Insights, Chemical Descriptors, ELF, LOL and Molecular Docking Studies of Potential Pyrimidine Derivative with Biological Activities. ScienceDirect. [Link]
-
1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene. National Center for Biotechnology Information. [Link]
-
1,4-Bis(benzyloxy)benzene. ResearchGate. [Link]
-
3,5-Bis(benzyloxy)benzoic acid. ResearchGate. [Link]
-
A Non-sterically Preferred Conformation in Bis-1,4-(2-methyl-4, 5-dihydro-1H-benzo[g]indolyl)benzene. Redalyc. [Link]
-
A Non-sterically Preferred Conformation in Bis-1,4-(2-methyl-4, 5-dihydro-1H-benzo[g]indolyl)benzene. SciELO México. [Link]
-
[3,5-Bis(benzyloxy)phenyl]methanol. National Center for Biotechnology Information. [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy. [Link]
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Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives. Biomedical Research and Therapy. [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]
-
Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. ACS Publications. [Link]
-
Conformational Analysis. Chemistry LibreTexts. [Link]
-
CONFORMATIONAL STUDIES OF TACHYKININ PEPTIDES USING NMR SPECTROSCOPY. University of Gdansk. [Link]
-
Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters. PubMed. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Bentham Science. [Link]
-
1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5-(BENZYLOXY)-2-{[(4-METHOXYPHENYL)IMINO]METHYL}PHENOL. ResearchGate. [Link]
-
Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure. Doc Brown's Chemistry. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. [3,5-Bis(benzyloxy)phenyl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. researchgate.net [researchgate.net]
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- 8. auremn.org.br [auremn.org.br]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. A Non-sterically Preferred Conformation in Bis-1,4-(2-methyl-4, 5-dihydro-1H-benzo[g]indolyl)benzene [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling 3,5-Dibenzyloxybenzoic acid, benzyl ester
Topic: Personal Protective Equipment & Safe Handling Protocol: 3,5-Dibenzyloxybenzoic acid, benzyl ester CAS: 50513-72-9 (Analogous safety profile to Benzyl Benzoate/Benzoic Acid derivatives)[1][2]
Executive Safety Summary
Immediate Action Required: Treat this compound as a lipophilic irritant with potential for skin sensitization and aquatic toxicity. While specific toxicological data for this exact intermediate is often limited, its structural moieties (benzyl ester, benzyloxy groups) dictate a "Read-Across" safety approach based on Benzyl Benzoate (CAS 120-51-4) and 3,5-Dihydroxybenzoic acid derivatives.[2]
-
Primary Hazard: Skin/Eye Irritation (H315/H319), Acute Toxicity if swallowed (H302), and Aquatic Toxicity (H400/H411).
-
Critical Risk: Hydrolysis releases Benzyl Alcohol (irritant) and the parent acid. The molecule’s lipophilicity facilitates dermal absorption.
-
Operational Status: Handle only within a certified Fume Hood.
Risk Assessment & Mechanistic Rationale
As a Senior Application Scientist, I prioritize understanding the mechanism of harm to select the right PPE. We do not simply "follow the list"; we counter specific molecular behaviors.
-
Lipophilicity & Permeation: The benzyl ester and two benzyloxy groups make this molecule highly lipophilic. It will readily cross the stratum corneum (outer skin layer). Standard latex gloves are insufficient; they swell and degrade upon contact with aromatic esters.
-
Hydrolysis Potential: In the presence of moisture or metabolic enzymes (esterases), the benzyl ester cleaves to form Benzyl Alcohol (a known sensitizer) and 3,5-Dibenzyloxybenzoic acid . PPE must protect against both the parent molecule and its cleavage products.
-
Physical State: Typically a solid powder. Dust generation is the primary vector for respiratory exposure.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling >100 mg quantities.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Standard) | Double Nitrile Gloves (min 0.11 mm thickness per layer) | Nitrile offers fair resistance to aromatic esters.[2] Double gloving provides a "breakthrough" buffer, allowing you to change the outer pair immediately upon contamination. |
| Hand Protection (High Risk) | Silver Shield / 4H Laminate Gloves | Mandatory during spill cleanup or prolonged immersion. Benzyl esters can permeate nitrile in <15 minutes. Laminate resists permeation for >4 hours. |
| Respiratory | N95/P2 Mask (Solids) or Half-face Respirator with OV/P100 Cartridges (Solutions) | Prevents inhalation of particulates during weighing.[2] If dissolved in organic solvents (DCM, THF), organic vapor (OV) protection is required. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for powders (dust entry) or liquids (splash).[2] Goggles seal the ocular cavity against irritant dust. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Cotton lab coats absorb lipophilic esters, keeping the chemical against your clothes/skin. Tyvek repels particulates and light splashes. |
Operational Workflows
Workflow A: Weighing & Transfer (Solid Phase)
-
Engineering Control: Weighing must occur inside a Chemical Fume Hood or a Powder Weighing Enclosure . Airflow velocity: 80–100 fpm.
-
Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic to prevent "fly-away" dust.[2]
Workflow B: Solubilization & Synthesis (Liquid Phase)
-
Solvent Choice: Likely soluble in Dichloromethane (DCM), THF, or Ethyl Acetate.
-
Precaution: When dissolving, the vapor pressure of the solvent dominates. Ensure the sash is at the lowest working position.
-
Heating: If heating the reaction, use a reflux condenser. Never heat an open vessel of benzyl esters; they have high boiling points but can co-distill with solvents.
Workflow C: Waste Disposal & Deactivation
Do not wash down the drain. This compound is toxic to aquatic life (H411).
-
Segregation: Collect all solid waste (weigh boats, contaminated gloves) in a dedicated "Solid Hazardous Waste" bin.
-
Liquid Waste: Dispose of mother liquors in "Non-Halogenated Organic Waste" (unless DCM is used, then "Halogenated").
-
Container Cleaning: Triple rinse glassware with Acetone. Collect the acetone rinsate as hazardous waste.
Visualized Safety Protocols (Graphviz)
Diagram 1: PPE Decision Logic
This decision tree helps researchers select the correct glove and respiratory protection based on the specific task.
Caption: Decision matrix for selecting appropriate PPE based on physical state and operational risk.[2]
Diagram 2: Waste Disposal Workflow
Correct segregation prevents dangerous chemical incompatibilities and environmental contamination.
Caption: Segregation workflow for disposal to ensure compliance with environmental aquatic toxicity regulations.
Emergency Response Protocols
-
Eye Contact: Immediately flush with water for 15 minutes .[3] Do not use neutralizing agents. The lipophilic nature means the chemical may adhere to the cornea; continuous irrigation is vital.
-
Skin Contact:
-
Spill Cleanup (Solid):
-
Dampen the powder slightly with an inert oil (like mineral oil) or a damp paper towel to prevent dust clouds.
-
Scoop into a wide-mouth jar.
-
Clean surface with a detergent solution, then Acetone.
-
References
-
PubChem. (n.d.). 3,5-Dibenzyloxybenzoic acid, benzyl ester (Compound Summary).[1][2] National Library of Medicine. Retrieved from [Link]
-
Carl Roth. (2024). Safety Data Sheet: Benzyl benzoate.[6] (Used for Read-Across/Analogous Hazard Identification).[2] Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards: Benzyl Chloride/Derivatives. Centers for Disease Control and Prevention. Retrieved from [Link][2]
Sources
- 1. 3,5-Dibenzyloxybenzoic acid, benzyl ester | C28H24O4 | CID 563150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3,5-bis(benzyloxy)benzoate | C22H20O4 | CID 2733652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.com [ehs.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. justlonghealth.com [justlonghealth.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
